N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide
Description
N₂-[(3-Chloro-4-ethoxyphenyl)sulfonyl]-N₂-methyl-N-(pyridin-4-ylmethyl)glycinamide is a synthetic sulfonamide-glycinamide hybrid compound characterized by a central glycine scaffold modified with a 3-chloro-4-ethoxyphenylsulfonyl group and a pyridinylmethyl substituent. The chloro and ethoxy substituents on the phenyl ring likely enhance lipophilicity and metabolic stability, while the pyridine moiety may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C17H20ClN3O4S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H20ClN3O4S/c1-3-25-16-5-4-14(10-15(16)18)26(23,24)21(2)12-17(22)20-11-13-6-8-19-9-7-13/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
InChI Key |
YKXROJOQGRJSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with glycinamide: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The pyridine ring may also interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-glycinamide derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Functional Comparisons
- Binding Affinity : The pyridinylmethyl group in the target compound may confer stronger binding to kinases (e.g., EGFR or VEGFR) compared to simpler analogs like 3-chloro-N-phenyl-phthalimide, which lacks heteroaromatic motifs .
- Solubility and Bioavailability : The ethoxy group in the target compound likely improves aqueous solubility relative to nitro- or benzyloxy-substituted analogs, as seen in C20.-7939484 .
- Metabolic Stability: Methylation at the N₂ position (as in the target compound) reduces susceptibility to oxidative metabolism compared to non-methylated sulfonamides .
Research Findings
- Synthetic Routes : The target compound’s synthesis likely involves multi-step nucleophilic substitutions and sulfonylation, similar to methods described for related glycinamides .
- Thermodynamic Properties : Density measurements (e.g., 1.422 g/cm³ for N-(4-methoxyphenyl)-N₂-(3-nitrophenyl)-N₂-(phenylsulfonyl)glycinamide) indicate that substituents significantly influence crystallinity and packing efficiency .
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